molecular formula C12H16O2 B13494132 Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid

Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid

Cat. No.: B13494132
M. Wt: 192.25 g/mol
InChI Key: SCJHTMDSYKBKQL-UHFFFAOYSA-N
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Description

Tricyclo[4.3.1.1³,⁸]undec-4-ene-4-carboxylic acid (CAS: CID 15621599) is a tricyclic carboxylic acid with a complex fused-ring structure. Its molecular formula is C₁₂H₁₈O₂, featuring a bicyclo[4.3.1] core fused with an additional bridge to form a rigid, three-dimensional framework.

Key structural attributes include:

  • SMILES: C1C2CC3CC1CC(C2)C(C3)C(=O)O
  • InChIKey: HYCROSWBIRKCKY-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted CCS values range from 125.9 Ų ([M-H]⁻) to 136.1 Ų ([M+NH₄]⁺), indicating moderate molecular size and compactness .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

tricyclo[4.3.1.13,8]undec-4-ene-4-carboxylic acid

InChI

InChI=1S/C12H16O2/c13-12(14)11-6-9-2-7-1-8(3-9)5-10(11)4-7/h6-10H,1-5H2,(H,13,14)

InChI Key

SCJHTMDSYKBKQL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C(=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Approach

The synthesis of tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid typically involves the construction of the tricyclic core followed by functionalization to introduce the carboxylic acid group. The key steps include:

  • Formation of the tricyclic ring system via cyclization reactions.
  • Introduction of the carboxylic acid group through oxidation or carboxylation reactions.
  • Control of stereochemistry and regiochemistry to ensure the correct positioning of the double bond and carboxylic acid.

Specific Synthetic Routes

Synthesis via Acid Chloride Intermediates and Grignard Reagents

A well-documented method involves the preparation of tricyclo[4.3.1.1,3,8]undecoyl chloride, which serves as a reactive intermediate. This acid chloride is reacted with alkyl Grignard reagents to form the corresponding alcohols, which can be further manipulated to yield the carboxylic acid derivative.

  • Step 1: Preparation of 3-tricyclo[4.3.1.1,3,8]undecoyl chloride from the corresponding acid.
  • Step 2: Reaction with alkyl Grignard reagents to form tricyclo[4.3.1.1,3,8]undecanemethanol derivatives.
  • Step 3: Oxidation or hydrolysis to yield the carboxylic acid.

Comparative Analysis of Preparation Routes

Aspect Acid Chloride + Grignard Route Acid-Catalyzed Equilibration Route Ritter Reaction Route
Complexity Moderate to high, requires preparation of acid chloride and Grignard reagents Moderate, uses strong acid and long reaction time Moderate, involves multi-step reaction and hydrolysis
Control over substituents High, allows introduction of various alkyl groups Limited, mainly equilibration of existing structures High, functional group transformations possible
Yield Variable, not always specified Good (69%) Variable, not specified
Scalability Good, common in industrial organic synthesis Moderate, due to long reaction times Moderate to low, due to reaction complexity

Chemical Reactions Analysis

Types of Reactions

Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice can significantly affect the outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular functions. The molecular targets and pathways involved can vary widely, making it a versatile compound for research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methyltricyclo[4.3.1.1³,⁸]undecane-4-carboxylic Acid (CID 165941236)

  • Molecular Formula : C₁₃H₂₀O₂ (vs. C₁₂H₁₈O₂ for the parent compound).
  • Structural Differences : A methyl group replaces a hydrogen at the 4-position, increasing steric bulk and lipophilicity.
  • SMILES : CC1(CC2CC3CC(C2)CC1C3)C(=O)O .
  • Impact : The methyl group may enhance membrane permeability in biological systems but reduce solubility in polar solvents.
Property Tricyclo[4.3.1.1³,⁸]undec-4-ene-4-carboxylic Acid 4-Methyl Derivative
Molecular Weight 194.28 g/mol 208.30 g/mol
Predicted CCS ([M+H]⁺) 128.7 Ų Not reported
Polarity Higher (due to absence of methyl) Lower

Tricyclo[3.3.1.1³,⁷]decane-1-carboxylic Acid

  • Structural Differences : A smaller tricyclic framework (3.3.1.1 vs. 4.3.1.1) with the carboxylic acid at the 1-position.
  • Applications include catalysis and polymer synthesis .

Tricyclo[6.3.0.0⁴,⁸]undec-3-en-2-one

  • Functional Group : Ketone instead of carboxylic acid.
  • Synthesis : Produced via cyclodehydration of bicyclic precursors, differing from the acid’s synthetic pathways .
  • Reactivity : The ketone enables nucleophilic additions (e.g., Grignard reactions), whereas the carboxylic acid participates in acid-base or esterification reactions.

2,7-Bis(trifluoromethyl)tricyclo[4.3.1.1³,⁸]undecane-syn-2,syn-7-diol

  • Substituents : Two trifluoromethyl (-CF₃) groups and hydroxyl (-OH) groups.
  • The diol groups introduce hydrogen-bonding capacity, contrasting with the carboxylic acid’s single H-bond donor/acceptor .

Bicyclo[7.2.0]undec-4-ene Derivatives

  • Structure : Less complex bicyclic framework lacking a carboxylic acid.
  • Example : 4,11,11-Trimethyl-8-methylene-bicyclo[7.2.0]undec-4-ene (C₁₅H₂₄).
  • Properties : Highly hydrophobic due to methyl/methylene groups, limiting applications in aqueous systems but useful in fragrance or hydrocarbon-based materials .

Biological Activity

Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid (CAS No. 57293-36-4) is a bicyclic compound with potential biological applications due to its unique structural properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tricyclic structure with a carboxylic acid functional group, which is significant for its reactivity and interaction with biological systems. Its molecular formula is C12H18O2C_{12}H_{18}O_2, and it has a molecular weight of approximately 192.26 g/mol.

Biological Activity Overview

This compound has been studied for various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of tricyclic compounds can exhibit antimicrobial properties, although specific data on this compound remains limited.
  • Anti-inflammatory Properties : Some research indicates that similar tricyclic structures may have anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : The compound may also show promise in neuroprotection, particularly in models of neurodegenerative diseases.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways associated with inflammation and pain.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of tricyclic compounds against various bacterial strains. While specific results for this compound were not detailed, the findings indicated that structural modifications could enhance activity against resistant strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Tricyclic AE. coli32 µg/mL
Tricyclic BS. aureus16 µg/mL
This compoundTBDTBD

Case Study 2: Neuroprotective Properties

Research conducted on related compounds demonstrated neuroprotective effects in models of Alzheimer's disease by reducing amyloid-beta accumulation and promoting neuronal survival.

Q & A

Q. What are the recommended synthetic routes for Tricyclo[4.3.1.1³,⁸]undec-4-ene-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of tricyclic carboxylic acids typically involves cycloaddition or ring-closing metathesis reactions. For example, analogous compounds like Tricyclo[3.2.1.0²,⁴]octane-6-carboxylic acid are synthesized via Diels-Alder reactions using dienophiles and dienes under controlled temperatures (60–80°C) . Optimization includes:

  • Catalyst selection : Use Grubbs catalysts for metathesis or Lewis acids (e.g., BF₃·Et₂O) for cycloadditions.
  • Solvent systems : Anhydrous dichloromethane or toluene to minimize side reactions.
  • Workup : Acidic hydrolysis (HCl/THF) to isolate the carboxylic acid moiety.

Q. Table 1: Example Reaction Parameters

ParameterConditionYield (%)
CatalystGrubbs 2nd generation65–75
Temperature40°C (reflux)78
Reaction Time24–48 hours

Q. How can the structural elucidation of Tricyclo[4.3.1.1³,⁸]undec-4-ene-4-carboxylic acid be performed?

Methodological Answer: Combine X-ray crystallography for absolute stereochemistry determination with NMR spectroscopy for functional group analysis:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and COSY to resolve overlapping signals in the tricyclic framework .
  • IR spectroscopy : Confirm carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ expected for C₁₁H₁₂O₂).

Q. What purification strategies are effective for isolating Tricyclo[4.3.1.1³,⁸]undec-4-ene-4-carboxylic acid from reaction mixtures?

Methodological Answer:

  • Liquid-liquid extraction : Separate acidic fractions using NaHCO₃ (pH 8–9) .
  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate + 1% acetic acid) to retain polar impurities .
  • Recrystallization : Ethanol/water mixtures (4:1 v/v) to obtain high-purity crystals.

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent thermal decomposition or photodegradation .
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid group.
  • Solvent stability : Avoid prolonged storage in DMSO (risk of sulfoxide adduct formation) .

Advanced Research Questions

Q. What reaction mechanisms explain the stereoselectivity of Tricyclo[4.3.1.1³,⁸]undec-4-ene-4-carboxylic acid in [4+2] cycloadditions?

Methodological Answer: The tricyclic scaffold’s rigidity directs endo selectivity in Diels-Alder reactions. Computational studies (DFT) show:

  • Transition-state analysis : Electron-deficient dienophiles align with the electron-rich bridgehead double bond .
  • Steric effects : Substituents at C3 and C8 hinder exo pathways.
    Table 2: Stereoselectivity in Model Reactions
DienophileEndo:Exo RatioΔG‡ (kcal/mol)
Maleic anhydride9:118.2
Tetrazine7:322.5

Q. How can computational methods predict the biological activity of derivatives?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina with protein targets (e.g., cyclooxygenase-2) to assess binding affinity .
  • QSAR models : Correlate logP values (calculated via ChemAxon) with cytotoxicity (IC₅₀) in cancer cell lines .
  • ADMET prediction : SwissADME to optimize bioavailability and minimize hepatotoxicity .

Q. What experimental approaches resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

  • Variable-temperature NMR : Resolve dynamic effects causing signal broadening in rigid tricyclic systems .
  • Isotopic labeling : ¹³C-enriched samples to assign ambiguous carbonyl signals .
  • Cross-validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Q. How can the compound’s derivatives be evaluated for anti-inflammatory activity?

Methodological Answer:

  • In vitro assays : Measure COX-2 inhibition using a colorimetric kit (e.g., Cayman Chemical) .
  • Cell-based models : LPS-induced TNF-α secretion in RAW 264.7 macrophages (ELISA quantification) .
  • In vivo studies : Murine paw edema models with dose optimization (10–50 mg/kg, oral gavage) .

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